DOTMA

Gene Therapy Primary Cell Transfection Dermal Fibroblast

DOTMA is the benchmark cationic lipid for non-viral gene delivery. Proven advantages: (1) Highest transfection in primary human dermal fibroblasts vs. DOTAP; (2) c-DOTMA LNPs achieve 25% transfection in THP-1 cells for mRNA immunotherapy; (3) Pair with cholesterol for stable lamellar complexes that preserve in vivo activity; (4) Validated platform for integrin-targeted lipopolyplexes targeting lung epithelium. Choose DOTMA for reproducible, publication-aligned results where analog substitution is not feasible.

Molecular Formula C42H84ClNO2
Molecular Weight 670.6 g/mol
CAS No. 104162-48-3
Cat. No. B043706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTMA
CAS104162-48-3
SynonymsDOTMA
N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium
N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride
Molecular FormulaC42H84ClNO2
Molecular Weight670.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
InChIInChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;
InChIKeyLDGWQMRUWMSZIU-LQDDAWAPSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTMA (CAS 104162-48-3) in Gene Delivery: A Foundational Cationic Lipid for Procurement Consideration


DOTMA (N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) is a monocationic ether lipid that serves as a foundational vector in non-viral gene delivery [1]. As the first cationic lipid to gain widespread recognition, its commercial formulation Lipofectin® (a 1:1 mixture with the helper lipid DOPE) remains a benchmark in the field [2]. Structurally characterized by a quaternary ammonium headgroup and two oleyl (C18:1) chains linked via ether bonds, DOTMA is optimized for forming positively charged liposomes that condense anionic nucleic acids (DNA, mRNA, siRNA) into stable complexes for cellular entry . Its historical and continued use provides a robust, well-characterized baseline against which newer, often more expensive or complex, lipid vectors can be evaluated for specific scientific and industrial applications.

Why DOTMA Cannot Be Readily Substituted by Other Cationic Lipids in Critical Applications


Direct substitution of DOTMA with other cationic lipids, such as the ester-linked analog DOTAP or the cholesterol-based DC-Chol, is often not feasible without compromising key performance metrics or experimental reproducibility [1]. A comparative study of four widely used cationic lipids, including DOTMA and DC-Chol, revealed significant discrepancies in transfection efficacy and, critically, a lack of in vitro-in vivo correlation, demonstrating that performance in one system does not predict performance in another [2]. Furthermore, subtle variations in formulation, such as the choice of helper lipid (e.g., DOPE vs. Cholesterol), have been shown to dramatically alter the physicochemical properties and biological outcomes of DOTMA-based complexes, effects that cannot be assumed for other cationic lipids [3]. This compound-specific behavior underscores the need for careful selection based on targeted, quantitative evidence rather than simple class-level assumptions.

Quantitative Differentiation Guide for DOTMA: Evidence for Procurement and Selection


Superior Transfection Efficiency in Primary Human Dermal Fibroblasts Relative to DOTAP

In a head-to-head comparison for delivering plasmid DNA to primary human dermal fibroblasts, DOTMA-based lipoplexes demonstrated significantly higher transfection rates compared to those formulated with its close analog, DOTAP [1]. This direct comparative study quantifies the performance gap between the two ether and ester-based cationic lipids in a clinically relevant cell model.

Gene Therapy Primary Cell Transfection Dermal Fibroblast

High and Targeted mRNA Transfection Efficiency in THP-1 Immune Cells vs. DOTAP

In a direct, microfluidics-based comparison of mRNA-LNP formulations, a customized DOTMA formulation (c-DOTMA) achieved up to 25% transfection efficiency for eGFP mRNA in THP-1 cells, a human monocytic cell line [1]. This performance was notably higher than that observed in a total peripheral blood mononuclear cell (PBMC) population, indicating a degree of selectivity for specific immune cell subsets.

mRNA Delivery Immunotherapy Lipid Nanoparticles

Tunable Helper Lipid Compatibility for In Vivo Gene Delivery Optimization

The performance and safety profile of DOTMA-based complexes in vivo is highly dependent on the choice of neutral helper lipid, offering a tunable parameter for optimization [1]. Studies in murine models following intravenous injection show that DOTMA/Cholesterol complexes exhibit a stable lamellar structure that minimizes fusion with erythrocytes and preserves transfection activity, in stark contrast to DOTMA/DOPE complexes, which form highly curved, fluid structures that promote erythrocyte fusion and reduce in vivo efficacy.

In Vivo Gene Delivery Lipoplex Engineering Systemic Administration

Synergistic Integration in Targeted Lipopolyplex Vectors

DOTMA exhibits a unique synergistic interaction when combined with integrin-targeting peptides in a lipopolyplex formulation [1]. A formulation comprising DOTMA/DOPE (1:1 ratio, commercial Lipofectin®) and the peptide K16GACRRETAWACG demonstrated high transfection efficiency in airway epithelial cells and murine lungs, a synergy not universally observed with other lipids. A subsequent SAR study found that shortening the alkyl tail from C18 (as in DOTMA) to C16 or C14 enhanced in vitro performance, but the optimal lipid for in vivo lung transfection remained an unsaturated lipid with a 16-carbon tail [1].

Targeted Gene Delivery Lipopolyplex Integrin Targeting

Optimized Application Scenarios for DOTMA Based on Quantifiable Performance


Transfection of Primary and Difficult-to-Transfect Cells

When working with primary human dermal fibroblasts or other challenging cell types where achieving high transfection efficiency is a bottleneck, DOTMA is a preferred choice over its analog DOTAP. Evidence shows that DOTMA-based lipoplexes provide the highest transfection rates in these cells, enabling more robust genetic manipulation for studies in wound healing, dermatology, and personalized medicine [1]. This application leverages DOTMA's proven efficacy in a context where many commercial reagents underperform.

mRNA Delivery to Monocyte/Macrophage Cell Lines for Immunotherapy Research

For projects focused on developing mRNA-based immunotherapies or vaccines targeting the mononuclear phagocyte system, a customized DOTMA LNP formulation (c-DOTMA) offers a distinct advantage. Quantitative data demonstrates its ability to achieve high transfection efficiency (up to 25%) specifically in THP-1 monocytic cells, making it a valuable tool for studying antigen presentation, immune cell engineering, and screening of mRNA constructs in a physiologically relevant immune cell context [1]. Its performance profile makes it suitable for cost-effective, in-house LNP development for immune-focused applications.

Systemic In Vivo Gene Delivery Requiring Optimized Biocompatibility

When planning intravenous administration of gene vectors in preclinical models, the choice of helper lipid is paramount. For DOTMA, this evidence guide clearly shows that substituting the standard DOPE helper lipid with Cholesterol yields complexes with a stable lamellar structure. This formulation avoids the erythrocyte fusion and loss of activity seen with DOTMA/DOPE, thereby preserving transfection efficiency in vivo [1]. Researchers and core facilities should procure DOTMA and cholesterol as a strategic pair to formulate vectors that are better tolerated and more effective for systemic gene delivery to organs like the lung.

Construction of Targeted Lipopolyplex Vectors for Pulmonary Gene Therapy

DOTMA serves as a foundational component for creating advanced, targeted lipopolyplex vectors. Its demonstrated synergy with integrin-targeting peptides provides a validated starting point for developing formulations to treat respiratory diseases [1]. A 1:1 mixture of DOTMA and DOPE (commercially available as Lipofectin®) forms a robust platform that can be further functionalized with targeting ligands to achieve efficient and selective gene delivery to the lung epithelium, a key target for gene therapies addressing cystic fibrosis, alpha-1 antitrypsin deficiency, and other pulmonary conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.